molecular formula C19H21N5O B2564533 N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396784-88-5

N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2564533
CAS No.: 1396784-88-5
M. Wt: 335.411
InChI Key: QHNJDAAOOVEPCJ-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide: is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a pyridazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The indole derivative is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Pyridazine Core: The pyridazine ring is formed through the condensation of hydrazine with a 1,4-diketone.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine precursor.

    Final Coupling Reaction: The indole-ethyl derivative is coupled with the pyridazine-pyrrolidine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced derivatives of the pyridazine ring.

    Substitution: Substituted carboxamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate binding affinities and biological activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
  • N-(2-(1H-indol-3-yl)ethyl)-6-(morpholin-1-yl)pyridazine-3-carboxamide
  • N-(2-(1H-indol-3-yl)ethyl)-6-(azepan-1-yl)pyridazine-3-carboxamide

Uniqueness

N-(2-(1H-indol-3-yl)ethyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c25-19(17-7-8-18(23-22-17)24-11-3-4-12-24)20-10-9-14-13-21-16-6-2-1-5-15(14)16/h1-2,5-8,13,21H,3-4,9-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNJDAAOOVEPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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